Iodure de propidium

Vue d'ensemble

Description

L'iodure de propidium est un agent intercalant fluorescent largement utilisé dans divers domaines scientifiques. Il est connu pour sa capacité à se lier aux acides nucléiques en s'intercalant entre les bases avec peu ou pas de préférence de séquence. Ce composé est particulièrement utile pour la coloration des cellules et des acides nucléiques, ce qui en fait un outil précieux en cytométrie en flux, en microscopie et dans d'autres techniques analytiques .

Applications De Recherche Scientifique

Propidium iodide has a broad range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study nucleic acid interactions and structures.

Biology: Employed in cell viability assays to differentiate between live and dead cells based on membrane integrity.

Medicine: Utilized in cancer research to assess cell cycle stages and apoptosis.

Industry: Applied in quality control processes for biological products and in the development of diagnostic tools

Mécanisme D'action

Target of Action

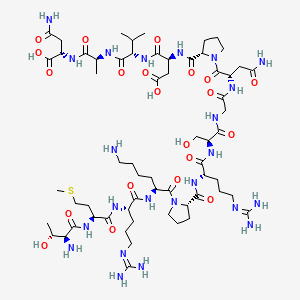

Propidium iodide (PI) is a fluorescent intercalating agent . Its primary target is DNA . PI binds to DNA by intercalating between the bases with little or no sequence preference . This means that PI inserts itself between the stacked bases in the double helix of the DNA .

Mode of Action

PI’s interaction with its target, DNA, results in a significant enhancement of its fluorescence. When in an aqueous solution, PI has a fluorescent excitation maximum of 493 nm (blue-green), and an emission maximum of 636 nm (red) . After binding to DNA, the quantum yield of PI is enhanced 20-30 fold, and the excitation/emission maximum of PI is shifted to 535 nm (green) / 617 nm (orange-red) .

Biochemical Pathways

PI staining can provide information about the cell cycle and DNA content of the population . Cells in the S phase will have more DNA than cells in G1. They will take up proportionally more dye and will fluoresce more brightly until they have doubled their DNA content . The cells in G2 will be approximately twice as bright as cells in G1 .

Pharmacokinetics

This means it cannot cross the cell membrane of live or intact cells . It can easily penetrate into dead, dying, or membrane-compromised cells .

Result of Action

The result of PI’s action is the differentiation of necrotic, apoptotic, and healthy cells based on membrane integrity . PI’s binding to DNA allows it to be used as a DNA stain in flow cytometry to evaluate cell viability or DNA content in cell cycle analysis , or in microscopy to visualize the nucleus and other DNA-containing organelles .

Action Environment

The action of PI is influenced by the integrity of the cell membrane. In live or intact cells, the cell membrane is still intact and excludes a variety of dyes that easily penetrate the damaged, permeable membranes of non-viable cells . Therefore, the action, efficacy, and stability of PI are influenced by the state of the cell membrane, which can be affected by various environmental factors such as drug treatments or other environmental conditions .

Analyse Biochimique

Biochemical Properties

Propidium iodide interacts with DNA by intercalating between the bases . This interaction does not show a significant sequence preference, allowing PI to bind to various regions of the DNA molecule . The binding of PI to DNA enhances the quantum yield of PI by 20-30 fold . This property makes PI a valuable tool for visualizing DNA in various biochemical applications .

Cellular Effects

Propidium iodide is not membrane-permeable, making it useful to differentiate necrotic, apoptotic and healthy cells based on membrane integrity . It is commonly used to detect dead cells in a population . PI also binds to RNA, necessitating treatment with nucleases to distinguish between RNA and DNA staining .

Molecular Mechanism

The molecular mechanism of propidium iodide involves its ability to intercalate between the bases of DNA . This intercalation occurs with little or no sequence preference, allowing PI to bind to various regions of the DNA molecule . Once bound to DNA, the quantum yield of PI is enhanced 20-30 fold .

Temporal Effects in Laboratory Settings

When stored as directed, propidium iodide is stable for at least one year .

Transport and Distribution

Propidium iodide is generally excluded from viable cells due to its inability to permeate intact cell membranes . It can penetrate the cell membranes of dead or dying cells, allowing it to bind to DNA and RNA within these cells .

Subcellular Localization

Propidium iodide localizes to the nucleus of cells where it binds to DNA . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization is primarily determined by its ability to intercalate into DNA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iodure de propidium peut être synthétisé par une série de réactions chimiques impliquant la condensation de dérivés de la phénanthridine avec des agents alkylants. La réaction implique généralement l'utilisation de sulfate de diéthyle ou d'agents alkylants similaires dans des conditions contrôlées pour produire le sel d'iodure désiré.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit par synthèse chimique à grande échelle, garantissant une grande pureté et une grande constance. Le processus implique des mesures strictes de contrôle de la qualité pour maintenir l'efficacité du composé en tant qu'agent colorant.

Analyse Des Réactions Chimiques

Types de réactions : L'iodure de propidium subit principalement des réactions d'intercalation avec les acides nucléiques. Il ne participe pas aux réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution en raison de sa structure aromatique stable.

Réactifs et conditions courants : Le principal réactif pour l'application de l'this compound est l'acide nucléique (ADN ou ARN) auquel il se lie. La liaison se produit en conditions aqueuses, souvent en présence de tampons pour maintenir la stabilité du pH.

Principaux produits formés : Le principal produit de l'interaction de l'this compound avec les acides nucléiques est le complexe fluorescent formé lors de la liaison. Ce complexe présente une fluorescence accrue, qui est utilisée dans diverses techniques analytiques.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour étudier les interactions et les structures des acides nucléiques.

Biologie : Utilisé dans les tests de viabilité cellulaire pour différencier les cellules vivantes des cellules mortes en fonction de l'intégrité de la membrane.

Médecine : Utilisé dans la recherche sur le cancer pour évaluer les stades du cycle cellulaire et l'apoptose.

Industrie : Appliqué dans les processus de contrôle de la qualité pour les produits biologiques et dans le développement d'outils de diagnostic

5. Mécanisme d'action

L'this compound exerce ses effets en s'intercalant entre les bases des acides nucléiques. Cette intercalation augmente la fluorescence du composé, ce qui permet de le détecter à l'aide de diverses techniques de fluorescence. Le composé est imperméable aux membranes des cellules vivantes, ce qui en fait un marqueur efficace pour les cellules mortes ou endommagées .

Composés similaires :

Bromure d'éthidium : Un autre agent intercalant utilisé pour la coloration des acides nucléiques. Il a des applications similaires, mais il est plus toxique.

Colorant SYTOX Green : Un colorant d'acide nucléique qui est également imperméable aux cellules vivantes, utilisé à des fins similaires à celles de l'this compound.

7-Aminoactinomycine D (7-AAD) : Un colorant fluorescent rouge utilisé pour la coloration de l'ADN en cytométrie en flux.

Unicité de l'this compound : L'this compound est unique en raison de son augmentation élevée de la fluorescence lors de sa liaison aux acides nucléiques et de son imperméabilité aux membranes des cellules vivantes. Cela le rend particulièrement utile pour distinguer les cellules vivantes des cellules mortes dans diverses analyses .

Comparaison Avec Des Composés Similaires

Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of Propidium Iodide: Propidium iodide is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

Propriétés

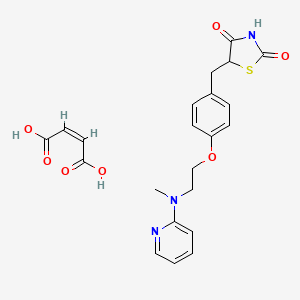

Numéro CAS |

25535-16-4 |

|---|---|

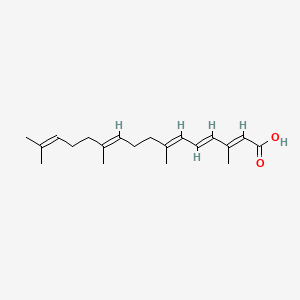

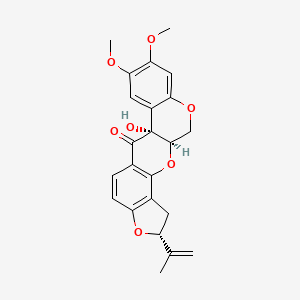

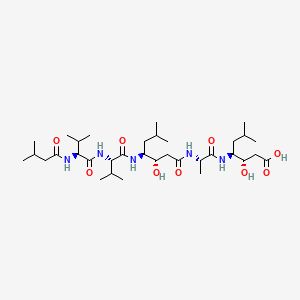

Formule moléculaire |

C27H34IN4+ |

Poids moléculaire |

541.5 g/mol |

Nom IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1; |

Clé InChI |

ISKCJFFZOPXOFC-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] |

SMILES canonique |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |

Apparence |

Solid powder |

Key on ui other cas no. |

25535-16-4 |

Description physique |

Dark red solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propidium iodide differentiate between live and dead cells?

A: Propidium iodide (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can propidium iodide be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using propidium iodide in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

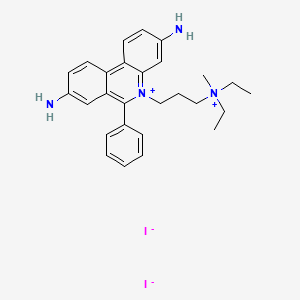

Q4: What is the molecular formula and weight of propidium iodide?

A4: Propidium iodide has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does propidium iodide exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, propidium iodide absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does propidium iodide possess any catalytic properties relevant to its applications in biological research?

A6: No, propidium iodide's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of propidium iodide with DNA or RNA?

A7: While specific computational studies on propidium iodide were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for propidium iodide to enhance its stability or solubility in aqueous solutions?

A8: Propidium iodide is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling propidium iodide?

A: Propidium iodide is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is propidium iodide used as a therapeutic drug in humans?

A10: No, propidium iodide is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of propidium iodide in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of propidium iodide?

A12: While the provided articles don't explicitly address the environmental impact of propidium iodide, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to propidium iodide for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

- Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []

- Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]

- 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

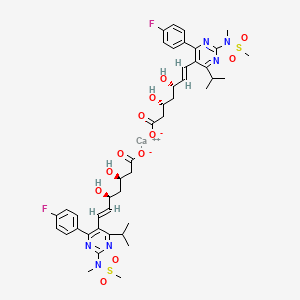

![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)